Physicochemical and Pharmacological Profiling of Benzoic Acid, 2-(Methylamino)-, Propyl Ester
Physicochemical and Pharmacological Profiling of Benzoic Acid, 2-(Methylamino)-, Propyl Ester
Executive Summary
Benzoic acid, 2-(methylamino)-, propyl ester—commonly referred to as Propyl N-methylanthranilate (PAN) —is a highly active synthetic anthranilate derivative. It was developed as a structural analog of ternanthranin (isopropyl N-methylanthranilate), a rare natural alkaloid isolated from the essential oil of the "Mexican orange" plant, Choisya ternata Kunth[1]. As modern drug development increasingly leverages naturally derived scaffolds, PAN has emerged as a molecule of significant interest due to its potent peripheral and central antinociceptive (pain-relieving) activities, alongside robust anti-inflammatory effects[1][2].
This technical guide provides an in-depth analysis of PAN’s physicochemical properties, details a self-validating synthetic pathway, and outlines rigorous in vivo pharmacological workflows for evaluating its efficacy.
Physicochemical Properties & Molecular Descriptors
The pharmacological efficacy of PAN is fundamentally driven by its physicochemical profile. The esterification of the parent compound (N-methylanthranilic acid) with a propyl group significantly increases the molecule's lipophilicity. This enhanced lipophilicity is a critical pharmacokinetic driver, allowing the molecule to efficiently cross the blood-brain barrier (BBB) to exert[3]. Furthermore, the N-methyl substitution on the amine prevents rapid oxidative degradation pathways common to primary amines, thereby prolonging its in vivo half-life.
Table 1: Quantitative Physicochemical Data
| Property | Value | Experimental / Clinical Relevance |
| IUPAC Name | Propyl 2-(methylamino)benzoate | Standardized chemical nomenclature. |
| CAS Registry Number | 55320-72-4[4] | Unique identifier for reagent sourcing. |
| Molecular Formula | C₁₁H₁₅NO₂ | Defines stoichiometric calculations. |
| Molecular Weight | 193.24 g/mol | < 500 Da; adheres to Lipinski’s Rule of 5 for optimal oral bioavailability. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates targeted hydrogen bonding with opioid/adrenergic receptor pockets. |
| Hydrogen Bond Acceptors | 2 (Ester Oxygen, Carbonyl) | Enhances target receptor affinity. |
| Estimated LogP | ~2.8 - 3.2 | Optimal partition coefficient for gastrointestinal absorption and BBB penetration. |
Chemical Synthesis & Purification Protocol
To evaluate PAN in pharmacological models, high-purity synthesis is required. The following protocol details the esterification of N-methylanthranilic acid with 1-propanol.
Causality Behind Experimental Choices: Direct Fischer esterification of anthranilic acids often yields poor results due to the zwitterionic nature of the amino acid and steric hindrance around the ortho-substituted ring. Therefore, a two-step activation via an acyl chloride intermediate is utilized. This drives the reaction to completion and prevents unwanted hydrolysis, ensuring a high-yield, self-validating synthetic system.
Step-by-Step Methodology:
-
Activation: Dissolve N-methylanthranilic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂) at 0°C. Reflux the mixture for 2 hours to form the highly reactive acyl chloride intermediate.
-
Esterification: Cool the reaction mixture back to 0°C. Add an excess of anhydrous 1-propanol dropwise. Utilize triethylamine (TEA) as an acid scavenger to neutralize the evolving HCl gas and prevent the protonation of the secondary amine.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash thoroughly with brine to remove residual salts, and dry over anhydrous MgSO₄.
-
Purification & Validation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexane:Ethyl Acetate gradient.
-
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar carboxylic acid spot and the emergence of a higher
ester spot confirms successful conversion. Final purity must be validated via ¹H-NMR and LC-MS prior to in vivo use.
-
Pharmacological Mechanisms: Antinociception and Anti-Inflammation
PAN operates through a highly effective dual-action pharmacodynamic mechanism:
-
Antinociceptive Synergy: In models of nociception, PAN demonstrates a synergistic activation of both the opioid and adrenergic systems[3]. Its central pain-relieving effects can be completely reversed when co-administered with naloxone (an opioid antagonist) and yohimbine (an α₂-adrenergic antagonist), confirming its multi-target mechanism[3].
-
Anti-Inflammatory Cascade: PAN exhibits potent anti-edematogenic properties by antagonizing bradykinin and prostaglandin receptors[2][3]. It significantly suppresses the localized release of pro-inflammatory cytokines—specifically TNF-α, IL-1β, and nitric oxide (NO)—which halts leukocyte migration and protein extravasation in inflamed tissues[2].
Fig 1: Pharmacological mechanism of action for Propyl N-methylanthranilate.
In Vivo Validation: Subcutaneous Air Pouch (SAP) Workflow
To validate the anti-inflammatory efficacy of PAN, the Subcutaneous Air Pouch (SAP) model is considered the gold standard[2].
Causality Behind Experimental Choices: Unlike simple paw edema models, the SAP model creates a localized, fluid-filled cavity that mimics the synovial microenvironment of a joint. This allows for the direct, quantitative extraction of exudate to measure leukocyte migration and cytokine concentrations, creating a highly controlled, self-validating experimental system[2].
Fig 2: Subcutaneous Air Pouch (SAP) in vivo experimental workflow.
Protocol: Carrageenan-Induced SAP Model
-
Pouch Formation: On Day 0, inject 5 mL of sterile air subcutaneously into the dorsal region of anesthetized mice. Re-inject 3 mL of sterile air on Day 3 to maintain the pouch architecture.
-
Pre-treatment: On Day 6, administer PAN (1–30 mg/kg, p.o.) or reference drugs (e.g., Morphine at 1 mg/kg or Acetylsalicylic acid at 100 mg/kg) via oral gavage 60 minutes prior to inflammatory induction[2].
-
Induction: Inject 1 mL of a 1% sterile carrageenan solution directly into the air pouch to induce a localized inflammatory response[2].
-
Harvesting: Euthanize the animals 6 hours post-induction. Lavage the pouch with 2 mL of cold PBS containing EDTA to collect the exudate.
-
Analysis & Validation: Centrifuge the exudate. Quantify total leukocyte migration in the cellular pellet using a flow cytometer. Analyze the cell-free supernatant for TNF-α and IL-1β concentrations using target-specific ELISA kits[2].
-
Self-Validation: The inclusion of a vehicle-only group establishes the baseline, while the carrageenan + vehicle group defines maximum inflammation. The reference drugs (Morphine/ASA) serve as positive controls, ensuring the model's sensitivity to both opioid and NSAID pathways[2].
-
References
-
Radulović, N. S., et al. (2011). "Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth." Journal of Ethnopharmacology.[Link]
-
Pinheiro, M. M. G., et al. (2015). "Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates)." PLOS One.[Link]
-
Chemsrc. "CAS#:55320-72-4 | Benzoic acid, 2- (methylamino)-, propyl ester." Chemsrc Database.[Link]
-
MDPI. (2023). "From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design." Molecules.[Link]
Sources
- 1. Identification of a new antinociceptive alkaloid isopropyl N-methylanthranilate from the essential oil of Choisya ternata Kunth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Choisya ternata Kunth Essential Oil, Ternanthranin, and Its Two Synthetic Analogs (Methyl and Propyl N-Methylanthranilates) | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. CAS#:55320-72-4 | Benzoic acid, 2- (methylamino)-, propyl ester | Chemsrc [chemsrc.com]
